Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate

Description

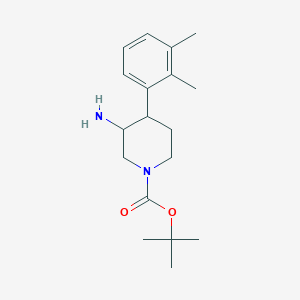

Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate (CAS: 1354963-23-7) is a piperidine-based compound with a molecular formula of C₁₈H₂₈N₂O₂ and a molecular weight of 304.43 g/mol . It features a tert-butoxycarbonyl (Boc) protective group at the piperidine nitrogen, an amino group at the 3-position, and a 2,3-dimethylphenyl substituent at the 4-position. This structural motif is common in medicinal chemistry, where such derivatives are explored for their pharmacological properties, including kinase or enzyme inhibition .

Properties

Molecular Formula |

C18H28N2O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O2/c1-12-7-6-8-14(13(12)2)15-9-10-20(11-16(15)19)17(21)22-18(3,4)5/h6-8,15-16H,9-11,19H2,1-5H3 |

InChI Key |

OGMAOOMLKCWPRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCN(CC2N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2,3-dimethylphenylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

tert-Butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate

- Molecular Formula : C₁₇H₂₆N₂O₂

- Molecular Weight : ~294.4 g/mol (estimated)

- Key Difference : The 4-methylphenyl group lacks the steric and electronic effects of the 2,3-dimethyl substitution.

- Significance : Reduced steric hindrance compared to the 2,3-dimethylphenyl analog may enhance binding to flat enzymatic pockets but decrease selectivity due to fewer spatial constraints .

tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a)

- Molecular Formula : C₁₆H₂₁F₂N₂O₂

- Molecular Weight : 313.35 g/mol [M+H]+ .

- Significance : Fluorinated analogs often exhibit improved pharmacokinetic profiles, such as enhanced membrane permeability .

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

Functional Group Modifications on the Piperidine Core

tert-Butyl 4-(5-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₈H₂₅N₃O₃

- Key Difference: Incorporates a benzimidazolone ring instead of the amino and dimethylphenyl groups.

- Significance: The benzimidazolone moiety is a known pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to the amino-dimethylphenyl derivative .

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Molecular Formula: C₁₇H₂₀F₃NO₂

- Molecular Weight : 328.0 g/mol [M+H]+ .

- Key Difference : A trifluoromethylphenyl group and dihydropyridine core introduce rigidity and electron-deficient characteristics.

- Significance : The CF₃ group enhances metabolic resistance, while the unsaturated core may influence conformational flexibility .

Stereochemical Variations

tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate

- Molecular Formula : C₁₈H₂₇N₃O₄

- Molecular Weight : 349.43 g/mol .

- Key Difference: Stereochemistry (3R,4S) and a benzyloxycarbonyl-protected amino group.

- Significance : Stereochemistry critically affects binding affinity; for example, the (3R,4S) configuration may optimize interactions with chiral enzyme active sites .

Biological Activity

Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate (CAS No. 1354963-23-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₈H₂₈N₂O₂

- Molecular Weight : 304.43 g/mol

- CAS Number : 1354963-23-7

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound's piperidine structure suggests potential interactions with neurotransmitter systems, particularly in modulating pathways related to pain and inflammation.

Biological Activity Overview

-

Antinociceptive Properties :

- Studies have indicated that the compound exhibits significant antinociceptive effects in animal models. For instance, it has been shown to reduce pain responses in formalin-induced pain tests, suggesting involvement in pain modulation pathways.

-

Cytotoxicity and Antiproliferative Effects :

- Research has demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The compound showed an IC₅₀ value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Detailed Findings

In a study focusing on the compound's antitumor effects, it was found that treatment with this compound significantly inhibited cell proliferation in MDA-MB-231 cells while demonstrating minimal effects on non-cancerous MCF10A cells. This selectivity highlights its potential therapeutic window for targeting cancerous tissues without affecting normal cells.

Furthermore, in vivo studies involving BALB/c nude mice revealed that the compound effectively inhibited lung metastasis of breast cancer cells when administered over a period of 30 days. This suggests that the compound may also have applications in preventing cancer metastasis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary studies suggest an oral bioavailability of approximately 31.8%, which is significant for its development as an oral therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.